molecular formula C21H31N3O3S B3921954 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine

Cat. No.: B3921954
M. Wt: 405.6 g/mol
InChI Key: VSFYXPSWHSKXGG-UHFFFAOYSA-N
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Description

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the reaction of benzylamine with glyoxal and ammonium acetate to form the imidazole core

The piperidine ring is then introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperidine derivative under basic conditions. The final step involves the methoxylation of the piperidine ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group or reduction of the imidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated imidazole derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can form strong hydrogen bonds with biological targets, enhancing its binding affinity. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-(2-methylpropylsulfonyl)imidazole: Lacks the piperidine ring, making it less flexible.

    3-Methoxypiperidine: Lacks the imidazole and sulfonyl groups, reducing its potential for enzyme inhibition.

    1-[[3-Benzyl-2-(2-methylpropyl)imidazol-4-yl]methyl]-3-methoxypiperidine: Lacks the sulfonyl group, affecting its binding affinity.

Uniqueness

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine is unique due to its combination of functional groups, which provide a balance of structural flexibility, binding affinity, and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-17(2)16-28(25,26)21-22-12-19(14-23-11-7-10-20(15-23)27-3)24(21)13-18-8-5-4-6-9-18/h4-6,8-9,12,17,20H,7,10-11,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYXPSWHSKXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine

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